Cas no 68287-29-6 (3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol)

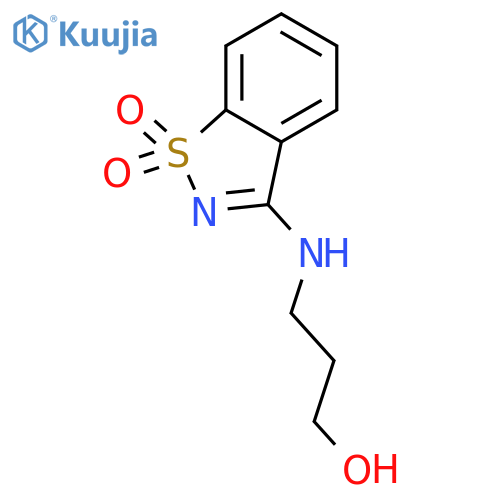

68287-29-6 structure

商品名:3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol

CAS番号:68287-29-6

MF:C10H12N2O3S

メガワット:240.278881072998

MDL:MFCD00763405

CID:3029392

PubChem ID:135463758

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-[(1,1-二氧代-1,2-苯并噻唑-3-基)氨基]丙-1-醇

- 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol

- 3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPAN-1-OL

- 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol

- 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide

- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-propan-1-ol

- BBL015305

- STK742932

- 3-((3-Hydroxypropyl)amino)benzo[d]i

- VS-04897

- CCG-25886

- 3-[(3-hydroxypropyl)amino]-1H-1,2-benzisothiazole-1,1-dione

- SR-01000400607-1

- 68287-29-6

- 3-[(3-HYDROXYPROPYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

- 3-((3-Hydroxypropyl)amino)benzo[d]isothiazole1,1-dioxide

- 1-propanol, 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-

- 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol

- CHEMBL4586064

- H30077

- MFCD00763405

- AKOS000112008

- ALBB-012694

- CS-0313445

- SR-01000400607

- A1298/0058990

- 3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol

-

- MDL: MFCD00763405

- インチ: 1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)

- InChIKey: OXCQCCRYWDLSLV-UHFFFAOYSA-N

- ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2/C(=N/C([H])([H])C([H])([H])C([H])([H])O[H])/N1[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 240.05686342Da

- どういたいしつりょう: 240.05686342Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 87.1

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D487760-5mg |

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |

68287-29-6 | 5mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB379162-5g |

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; . |

68287-29-6 | 5g |

€877.00 | 2024-07-24 | ||

| Chemenu | CM523980-1g |

3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide |

68287-29-6 | 97% | 1g |

$*** | 2023-05-29 | |

| abcr | AB379162-500 mg |

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |

68287-29-6 | 500MG |

€254.60 | 2022-03-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384115-5g |

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol |

68287-29-6 | 97% | 5g |

¥10080.00 | 2024-05-03 | |

| abcr | AB379162-1g |

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol; . |

68287-29-6 | 1g |

€317.00 | 2024-07-24 | ||

| A2B Chem LLC | AJ02892-25g |

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol |

68287-29-6 | >95% | 25g |

$2384.00 | 2024-04-19 | |

| A2B Chem LLC | AJ02892-1g |

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propan-1-ol |

68287-29-6 | >95% | 1g |

$509.00 | 2024-04-19 | |

| Chemenu | CM523980-5g |

3-((3-Hydroxypropyl)amino)benzo[d]isothiazole 1,1-dioxide |

68287-29-6 | 97% | 5g |

$*** | 2023-05-29 | |

| TRC | D487760-10mg |

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol |

68287-29-6 | 10mg |

$ 65.00 | 2022-06-05 |

3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

68287-29-6 (3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68287-29-6)3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0